Direct COX‑1/COX‑2 Inhibition vs. Inactive Prodrug Loxoprofen Sodium
Loxoprofenol‑SRS (tromethamine) directly inhibits both cyclooxygenase isoforms, whereas its oral prodrug loxoprofen sodium is completely inactive against recombinant human COX‑1 and COX‑2 in vitro [1][2].
| Evidence Dimension | COX‑1 and COX‑2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ (COX‑1): 0.5 ± 0.08 μM; IC₅₀ (COX‑2): 0.39 ± 0.05 μM [2] |
| Comparator Or Baseline | Loxoprofen sodium: no inhibition (inactive) [1] |
| Quantified Difference | Target compound shows measurable sub‑micromolar inhibition; comparator shows zero detectable activity. |
| Conditions | Recombinant human COX‑1 and COX‑2 enzymatic assays; [1‑¹⁴C]‑arachidonic acid substrate [1][2] |
Why This Matters
This confirms that Loxoprofenol‑SRS (tromethamine) is the sole pharmacologically active species; oral loxoprofen sodium cannot substitute for IV administration because it requires in vivo metabolic activation.
- [1] Noguchi M, Kimoto A, Kobayashi S, et al. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites. Biol Pharm Bull. 2005;28(11):2075-2079. View Source
- [2] Ye H, Lv T, Min T, Mao D, Chen X, Ding B, Zhang C. HR1405-01, a Safe intravenous NSAID with superior anti-inflammatory and analgesic activities in preclinical trials. Eur J Med Chem. 2022;235:114258. View Source
